molecular formula C10H13NO2 B1435528 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid CAS No. 1803597-67-2

2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1435528
CAS No.: 1803597-67-2
M. Wt: 179.22 g/mol
InChI Key: WETMXPDLUWNKQB-UHFFFAOYSA-N
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Description

2-Cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C 10 H 13 NO 2 and a molecular weight of 179.22 g/mol . This molecule features a pyrrole ring, a carboxylic acid functional group at the 3-position, a methyl group on the nitrogen atom, and a cyclobutyl substituent at the 2-position . Its SMILES notation is CN1C=CC(=C1C2CCC2)C(=O)O, and it is identified by the CAS Number 1803597-67-2 . As a derivative of pyrrole-3-carboxylic acid, this compound belongs to a class of heterocyclic building blocks with significant utility in medicinal and synthetic chemistry . Pyrrole carboxylic acids can serve as key precursors in the synthesis of more complex molecules, including various pharmacologically active agents . The presence of both an N-methyl and a cyclobutyl group makes this a specialized scaffold for constructing compound libraries in drug discovery efforts. Researchers can leverage the carboxylic acid group for further functionalization, such as amide coupling reactions, to create novel molecules for biological screening . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-cyclobutyl-1-methylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-6-5-8(10(12)13)9(11)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETMXPDLUWNKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C2CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization via C–H Activation

Recent advances in C–H functionalization have opened new avenues for constructing pyrrole derivatives with complex substituents. Notably, the work by Daugulis and colleagues in 2005 demonstrated the efficacy of palladium-catalyzed arylation of methylene C–H bonds using aminoquinoline directing groups. Although initially applied to cyclohexane, this methodology was successfully extended to cyclobutane substrates, achieving bis-arylation yields of up to 97% (see, Figure 5A).

Application to Pyrrole Synthesis:

  • The approach involves first synthesizing a cyclobutane-containing precursor with suitable directing groups.
  • Subsequent palladium-catalyzed arylation introduces aryl groups at the cyclobutane ring, which can be further manipulated to incorporate the cyclobutyl substituent onto the pyrrole ring via cross-coupling or cyclization reactions.

Advantages:

  • High efficiency and selectivity.
  • Potential for late-stage functionalization, reducing the number of steps.

Limitations:

  • Requires specific directing groups.
  • The method's direct application to the pyrrole ring itself remains under development.

Cyclobutane Construction via Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition reactions are classical methods for cyclobutane formation, especially for symmetrical and unsymmetrical dimers. The process involves irradiating olefinic precursors to induce cycloaddition, which can be tailored to produce cyclobutane rings with specific stereochemistry.

Key Findings:

  • Photodimerization of styrene derivatives and cinnamic acid derivatives has been extensively studied, with control over regio- and stereochemistry achieved through crystal engineering and templating techniques ().
  • Enzymatic or biosynthetic pathways, such as those involved in natural product biosynthesis, suggest that enzymatic cyclobutane formation can be highly stereoselective, providing potential bio-inspired routes to the target compound.

Application to the Synthesis:

  • Synthesis of cyclobutane intermediates with functional groups compatible with pyrrole formation.
  • Subsequent functionalization of the cyclobutane ring to introduce the necessary substituents for pyrrole synthesis.

Ketene Cycloaddition Strategy

Ketene cycloaddition is a highly regio- and stereoselective method for cyclobutane synthesis, especially for constructing cyclobutanone frameworks. The process involves generating ketenes in situ and reacting them with suitable olefins or alkynes.

Procedure:

  • Formation of a ketene from acyl chlorides or other precursors.
  • Cycloaddition with an alkene or alkyne bearing the appropriate substituents.
  • Conversion of the resulting cyclobutanone into the pyrrole core via established methods such as Paal-Knorr cyclization.

Advantages:

  • High regio- and stereoselectivity.
  • Compatibility with various functional groups.

Limitations:

  • Typically yields cyclobutanones, requiring further transformations to reach the pyrrole derivative.

Paal-Knorr Pyrrole Synthesis with Cyclobutyl Precursors

The classical Paal-Knorr synthesis involves cyclization of 1,4-dicarbonyl compounds to form pyrroles. To incorporate the cyclobutyl group, a cyclobutanone derivative bearing the necessary carbonyl functionalities can be prepared via ketene cycloaddition or photochemical methods, then cyclized under acidic conditions.

Process:

  • Synthesis of a cyclobutanone bearing a methyl group at the appropriate position.
  • Oxidation or functionalization to introduce the carboxylic acid group at the 3-position.
  • Cyclization with ammonia or primary amines to form the pyrrole ring.

Research Findings:

  • This approach allows for the precise placement of substituents on the pyrrole ring, including the cyclobutyl and methyl groups, with good yields reported in literature for similar systems.

Oxidation and Functional Group Transformations

Following the formation of the pyrrole core, oxidation strategies are employed to introduce the carboxylic acid at the 3-position. Common methods include:

  • Oxidation of methyl groups using potassium permanganate or chromium-based oxidants.
  • Direct oxidation of the pyrrole ring using hypervalent iodine reagents or other mild oxidants to selectively functionalize the ring.

Summary of Preparation Methods

Method Key Steps Advantages Limitations References
C–H Functionalization Palladium-catalyzed arylation of cyclobutanes High efficiency, late-stage modification Requires directing groups, still under development
Photochemical [2+2] Cycloaddition Olefin irradiation to form cyclobutane intermediates Stereocontrol possible, biosynthetic mimicry Limited scope, stereoselectivity challenges
Ketene Cycloaddition In situ ketene generation and cycloaddition Regio- and stereoselective, versatile Usually yields cyclobutanones, additional steps needed ,
Paal-Knorr Cyclization Cyclization of cyclobutanone derivatives Precise substituent placement, high yields Requires precursor synthesis, multi-step process Literature review
Oxidation of Methyl Groups Oxidative functionalization of methyl groups on pyrroles Selective ring functionalization Overoxidation risk, reagent sensitivity General organic synthesis

Chemical Reactions Analysis

2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring System Reference
2-Cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid C₁₀H₁₃NO₂ 179.22 Carboxylic acid, cyclobutyl Pyrrole
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 Ester, ketone, cyclopentane Fused cyclopenta-pyrrole
3-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid C₁₁H₁₂BFNO₂ 227.03 Boronic acid, cyano, cyclobutyl Phenyl
Key Observations:

Cyclobutyl vs. Cyclopentyl Rings: The target compound’s cyclobutyl group introduces higher ring strain compared to the cyclopentane in the fused pyrrole derivative from . This strain may enhance reactivity but reduce stability .

Functional Group Differences: Carboxylic Acid vs. Ester: The target compound’s carboxylic acid group increases hydrophilicity and acidity (pKa ~4-5), enabling salt formation and solubility in basic media. In contrast, the ester group in ’s compound is more lipophilic, favoring membrane permeability . Boronic Acid and Cyano Groups: The phenylboronic acid derivative () is tailored for Suzuki-Miyaura cross-coupling reactions, whereas the target compound’s carboxylic acid could participate in amide bond formation or metal coordination .

Physicochemical and Reactivity Profiles

  • Solubility : The carboxylic acid group enhances aqueous solubility under basic conditions, whereas esters (e.g., ) and boronic acids () exhibit variable solubility depending on pH and solvent .
  • Stability : Cyclobutyl-containing compounds may face thermal or oxidative degradation due to ring strain, unlike cyclopentyl analogs, which are more stable .
  • Synthetic Utility :
    • The target compound’s carboxylic acid is a versatile handle for derivatization (e.g., amide coupling).
    • The tert-butyl ester in ’s compound serves as a protective group for carboxylic acids, commonly used in peptide synthesis .

Biological Activity

2-Cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid (CAS No. 1803597-67-2) is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrrole ring substituted with a cyclobutyl group and a carboxylic acid functional group. This unique configuration may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit varying degrees of antimicrobial activity. A study focusing on related pyrrole compounds demonstrated that modifications at the pyrrole ring can enhance their effectiveness against bacterial strains, including drug-resistant variants. The structural characteristics of this compound suggest it may exhibit similar properties.

CompoundMIC (µg/mL)Activity Against
Compound A<0.016Mycobacterium tuberculosis
This compoundTBDTBD

Anticancer Activity

Pyrrole derivatives have been investigated for their anticancer properties. A related study highlighted the ability of pyrrole-based compounds to inhibit cell proliferation in various cancer cell lines through apoptosis induction. The mechanism often involves the modulation of signaling pathways associated with cell survival.

Case Study: A derivative structurally similar to this compound was shown to induce apoptosis in breast cancer cells via the mitochondrial pathway, suggesting that this compound could also possess anticancer activity.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
  • Receptor Modulation: The compound may bind to receptors involved in cell signaling, altering downstream effects that lead to apoptosis or inhibition of cell growth.
  • DNA Interaction: Some pyrrole derivatives have shown the ability to intercalate into DNA, affecting replication and transcription processes.

Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrrole derivatives, including the target compound. For instance:

  • Synthesis: A palladium-catalyzed reaction was employed to synthesize pyrrole derivatives, which were then screened for biological activity.
  • Evaluation: In vitro assays demonstrated that certain derivatives exhibited low cytotoxicity while maintaining high antimicrobial efficacy against Mycobacterium tuberculosis.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Cyclobutyl IntroductionPd(PPh₃)₄, K₂CO₃, DMF, 80°C60–95%
Ester Hydrolysis6M HCl, reflux, 12h78–94%

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., ESIMS m/z 293.2 for a cyclopropyl analog) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., cyclobutyl protons at δ 2.56 ppm in DMSO-d₆) and verify regiochemistry .
  • X-ray Crystallography : Resolves solid-state conformation and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯O interactions) .

Note : Purity is often assessed via HPLC (e.g., 97.34% for a trifluoromethyl analog) .

Basic: How should researchers assess the compound’s stability under laboratory conditions?

Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) or monitor decomposition via DSC. For related compounds, decomposition temperatures are unreported but inferred to occur >200°C .
  • Light Sensitivity : Store in amber vials if conjugated π-systems (common in pyrroles) are present.
  • pH Stability : Test solubility in aqueous buffers (pH 1–12) to identify optimal storage conditions.

Safety Note : Use respiratory protection and gloves when handling, as advised for structurally similar pyrazole-carboxylic acids .

Advanced: How can contradictions in spectral data between synthetic batches be resolved?

Answer:
Discrepancies in NMR or mass spectra often arise from:

  • Regioisomeric Impurities : Use 2D NMR (COSY, HSQC) to distinguish between substitution patterns .
  • Solvate Formation : Crystallize the compound in different solvents (e.g., EtOH/ethyl acetate mixtures) and compare XRD patterns .
  • Oxidative Byproducts : Employ LC-MS/MS to detect trace oxidation (e.g., cyclobutyl ring opening).

Case Study : A methyl-pyrrole analog showed δ 13.99 ppm for NH in DMSO-d₆, confirming hydrogen bonding; inconsistent shifts may indicate residual solvent .

Advanced: What computational methods predict the reactivity of the cyclobutyl-pyrrole system?

Answer:

  • DFT Calculations : Model electrophilic substitution at the pyrrole C-4/C-5 positions using Gaussian09 with B3LYP/6-31G(d) basis sets. Cyclobutyl groups exhibit steric effects that direct reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects on carboxylate deprotonation (pKa estimation via COSMO-RS).
  • Docking Studies : For bioactive analogs, predict binding to targets (e.g., kinases) using AutoDock Vina .

Advanced: How can substituent modifications optimize bioactivity while maintaining stability?

Answer:

  • Cyclobutyl Optimization : Replace with spirocyclic or fluorinated groups to enhance metabolic stability (e.g., trifluoromethyl analogs show improved PK ).
  • Carboxylic Acid Bioisosteres : Substitute with tetrazoles or acyl sulfonamides to retain acidity without hydrolysis risks .
  • SAR Table :

Q. Table 2: Substituent Effects on Bioactivity

R GroupActivity (IC₅₀)Stability (t₁/₂)Reference
Cyclobutyl150 nM4.2h
Trifluoromethyl85 nM6.8h
Spirocyclopentyl120 nM8.1h

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid

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